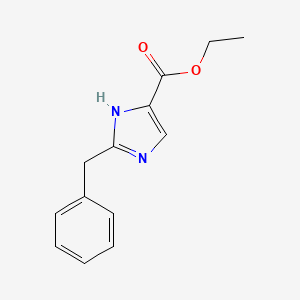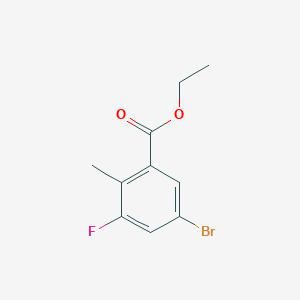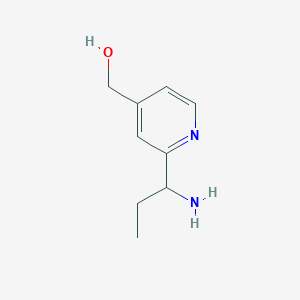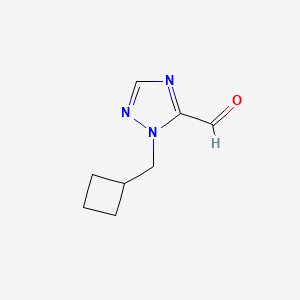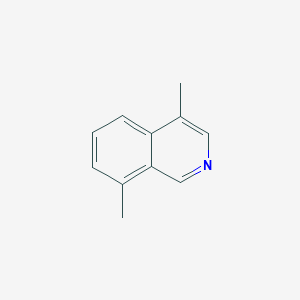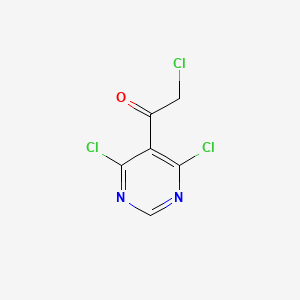
2-Chloro-1-(4,6-dichloropyrimidin-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(4,6-dichloropyrimidin-5-yl)ethanone is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are found in many biologically active molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4,6-dichloropyrimidin-5-yl)ethanone typically involves the chlorination of pyrimidine derivatives. One common method involves the reaction of 4,6-dichloropyrimidine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The process typically includes steps such as chlorination, purification, and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-(4,6-dichloropyrimidin-5-yl)ethanone undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atoms in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The ethanone group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Substituted pyrimidines with various functional groups.
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(4,6-dichloropyrimidin-5-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antiviral and anticancer properties.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(4,6-dichloropyrimidin-5-yl)ethanone involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to therapeutic effects such as antiviral or anticancer activity. The compound may also interact with cellular pathways involved in DNA replication and repair, further contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dichloropyrimidine: A precursor in the synthesis of 2-Chloro-1-(4,6-dichloropyrimidin-5-yl)ethanone.
2-Chloro-4,6-dimethoxypyrimidine: Another pyrimidine derivative with similar reactivity.
2,4-Dichloropyrimidine: A compound with similar substitution patterns but different reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C6H3Cl3N2O |
|---|---|
Molekulargewicht |
225.5 g/mol |
IUPAC-Name |
2-chloro-1-(4,6-dichloropyrimidin-5-yl)ethanone |
InChI |
InChI=1S/C6H3Cl3N2O/c7-1-3(12)4-5(8)10-2-11-6(4)9/h2H,1H2 |
InChI-Schlüssel |
PAHFGAWACZGXFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C(C(=N1)Cl)C(=O)CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


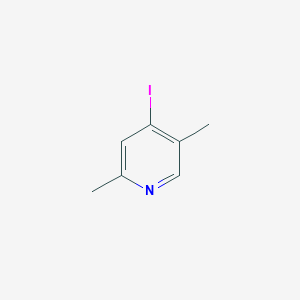
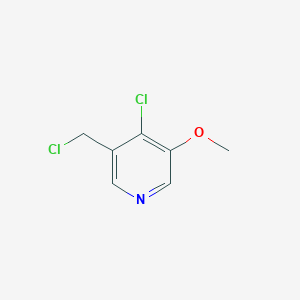
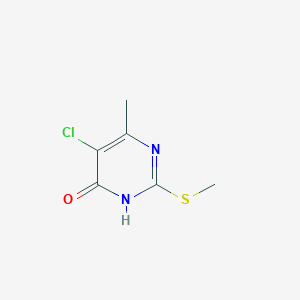
![2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B12968784.png)
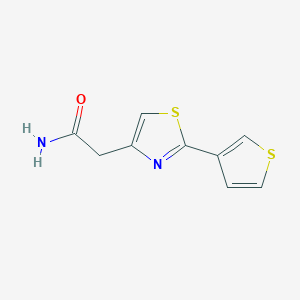
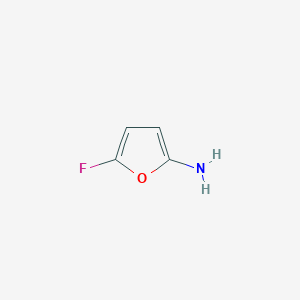
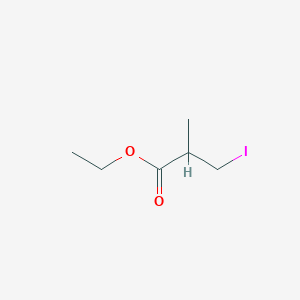
![6,7,8,9-Tetrahydro-5H-dibenzo[b,i][1,6]oxazecine](/img/structure/B12968811.png)

